Patent-Validated Intermediate for Bronchodilator Imidazo[1,5-c]pyrimidine-5-ones vs. Generic Uracils
CAS 31777-62-5 is explicitly claimed as the key starting material in US Patent 4473570 for the synthesis of imidazo[1,5-c]pyrimidine-5-ones, which demonstrate potent bronchodilator activity. In contrast, the generic uracil analog 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide (CAS 6426-90-0) lacks the methylene spacer and cannot undergo the same cyclodehydration to form the imidazo-fused ring system, making it chemically unsuitable for this validated route [1].
| Evidence Dimension | Synthetic Utility for Pharmacologically Active Fused Heterocycles |
|---|---|
| Target Compound Data | Enables cyclization to imidazo[1,5-c]pyrimidine-5-ones (Patent US4473570) |
| Comparator Or Baseline | 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide (CAS 6426-90-0); cannot form imidazo-fused ring |
| Quantified Difference | Route enabled vs. route not possible |
| Conditions | Synthetic pathway described in Patent US4473570 |
Why This Matters
For procurement decisions, a compound that is the validated starting material in a patent for a therapeutic class provides a direct, lower-risk path to known bioactive molecules, unlike a generic analog that offers no such route.
- [1] Wade, J. J. Imidazo[1,5-c]pyrimidin-5-ones. U.S. Patent 4,473,570, September 25, 1984. View Source
